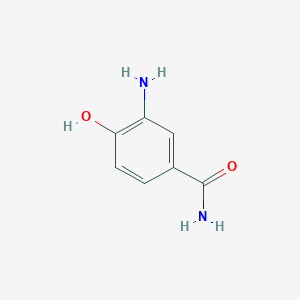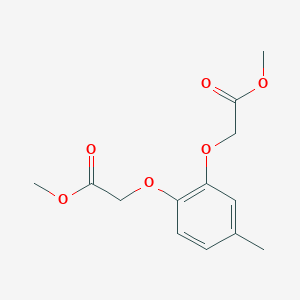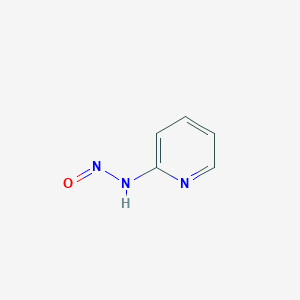
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide, also known as SM-130686, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments.
作用機序
The mechanism of action of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the degradation of incretin hormones, which regulate glucose metabolism and insulin secretion. By inhibiting DPP-IV, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide increases the levels of these hormones and improves glucose metabolism. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been found to have other effects on cellular signaling pathways, including the inhibition of NF-κB and the activation of AMP-activated protein kinase (AMPK).
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific experimental conditions. In general, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in a variety of cell types. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, the effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide on different cell types and in different experimental conditions need to be further investigated.
実験室実験の利点と制限
The advantages of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide for lab experiments include its unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments. In addition, this compound has been shown to have low toxicity and good stability in vitro and in vivo. However, the limitations of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide include its relatively low yield in the synthesis method and the need for further investigation of its effects on different cell types and in different experimental conditions.
将来の方向性
There are many future directions for the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. Another direction is to further investigate its mechanism of action and effects on cellular signaling pathways. In addition, the synthesis method of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide could be optimized to improve the yield and reduce the cost of this compound. Overall, the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has the potential to lead to new insights into the regulation of cellular signaling pathways and the development of new therapies for a variety of diseases.
合成法
The synthesis of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves a series of chemical reactions, starting with the synthesis of pyridine-2-carboxylic acid. This acid is then reacted with 2-chloromethylpyridine to form an intermediate, which is then reacted with (S)-proline to form the final product. The yield of this synthesis method is reported to be around 30%, which is relatively low compared to other small molecules.
科学的研究の応用
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of immune cells and may be useful in the treatment of autoimmune diseases. In cancer research, this compound has been found to have anti-tumor effects and may be useful in the development of new cancer therapies.
特性
CAS番号 |
121873-15-2 |
|---|---|
製品名 |
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
(2S)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-3,6,9H,4-5,7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChIキー |
LLDCPXHOZIQGME-VIFPVBQESA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC2=CC=CC=N2 |
SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
正規SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



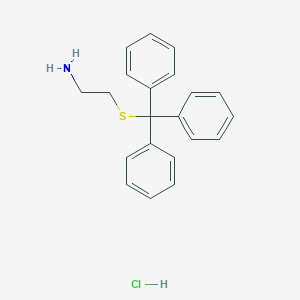
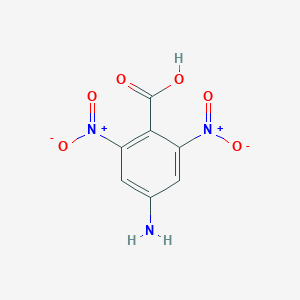
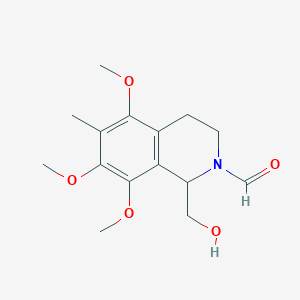

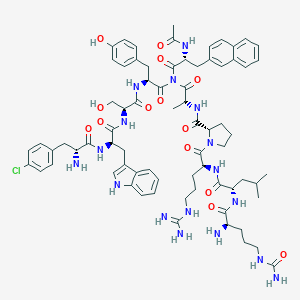
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
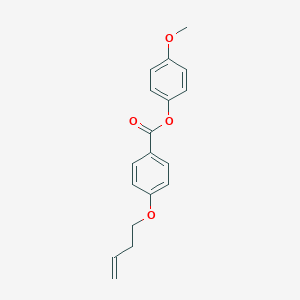
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)

